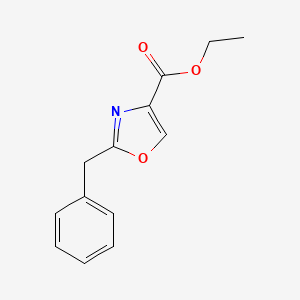

Ethyl 2-benzyloxazole-4-carboxylate

描述

Ethyl 2-benzyloxazole-4-carboxylate is an oxazole-based heterocyclic compound featuring a benzyl substituent at the 2-position and an ethyl ester group at the 4-position of the oxazole ring. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, and their derivatives are widely studied for diverse biological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties . The benzyl group in this compound enhances hydrophobicity and may influence binding to biological targets, while the ester group contributes to synthetic versatility.

属性

分子式 |

C13H13NO3 |

|---|---|

分子量 |

231.25 g/mol |

IUPAC 名称 |

ethyl 2-benzyl-1,3-oxazole-4-carboxylate |

InChI |

InChI=1S/C13H13NO3/c1-2-16-13(15)11-9-17-12(14-11)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 |

InChI 键 |

GNJUPYRXOKGCIU-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C1=COC(=N1)CC2=CC=CC=C2 |

产品来源 |

United States |

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations on the Oxazole Ring

Alkyl and Aryl Substituents

- Ethyl 2-methyloxazole-4-carboxylate (Similarity: 0.88, CAS 177760-52-0): The methyl group at the 2-position reduces steric bulk compared to benzyl, likely improving solubility in polar solvents. However, this smaller substituent may diminish interactions with hydrophobic biological targets .

- Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate (CAS o987): The phenyl group at the 3-position and methyl at the 5-position confer distinct electronic effects.

Functionalized Substituents

- This compound’s applications may focus on stable intermediates in synthesis .

- Ethyl 2-vinyloxazole-4-carboxylate (CAS 460081-24-7): The vinyl group at the 2-position offers a site for further functionalization (e.g., polymerization or cycloaddition), distinguishing it from the benzyl analogue, which is less reactive .

Heterocycle Modifications

- Ethyl Thiazole-4-Carboxylate (CAS 14527-43-6): Replacing oxygen with sulfur in the heterocycle (thiazole vs.

Complex Derivatives with Extended Functionality

Comparative Analysis of Key Properties

Table 1. Structural and Functional Comparison

Physicochemical Properties

- Solubility: The benzyl group in the target compound reduces water solubility compared to methyl or amino substituents. Ethyl 2-aminooxazole-4-carboxylate (CAS 85806-67-3, Similarity: 0.85) may exhibit better aqueous solubility due to the polar amino group .

- Thermal Stability : Bulky substituents like benzyl or isopropyl increase thermal stability by restricting molecular motion, whereas vinyl or ester groups may lower decomposition temperatures .

准备方法

Step 1: Diazotization and Sulfonation

Starting Material : Ethyl 2-aminothiazole-4-carboxylate (1).

Reagents : Sodium nitrite (NaNO₂), hydrochloric acid (HCl), thionyl chloride (SOCl₂), copper(I) chloride (CuCl).

Conditions :

-

Temperature: -20°C to room temperature (RT).

-

Solvent: Acetonitrile/water mixture.

Procedure :

-

The aminothiazole (1) is dissolved in concentrated HCl and acetonitrile, cooled to -20°C.

-

A solution of NaNO₂ in cold water is added dropwise to generate a diazonium intermediate.

-

Thionyl chloride and CuCl are introduced to facilitate sulfonation, yielding ethyl 2-(chlorosulfonyl)thiazole-4-carboxylate (2) as a brown solid (85% yield).

Critical Parameters :

-

Temperature control (-20°C) is vital to suppress side reactions (e.g., decomposition or multiple sulfonation).

-

Excess SOCl₂ ensures complete conversion to the sulfonyl chloride.

Step 2: Sulfonamide Coupling

Reagents : Substituted benzylamines (e.g., p-toluidine), pyridine.

Conditions :

-

Temperature: 0°C to RT.

-

Solvent: Dichloromethane (DCM).

Procedure :

-

The sulfonyl chloride (2) is reacted with benzylamine derivatives in DCM with pyridine as a base.

-

The mixture is stirred for 6 hours, followed by aqueous workup and column chromatography (30% EtOAc/hexane) to isolate the product.

Yield Optimization :

-

Pyridine outperforms other bases (e.g., triethylamine, DIPEA) in minimizing byproducts.

-

A 1.2:1 molar ratio of benzylamine to sulfonyl chloride maximizes conversion.

Representative Data :

| Compound | R₁ Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4a | p-Tolyl | 89.4 | 111–113 |

| 4b | o-Tolyl | 89.4 | 122–123 |

| 4c | 3-Methoxyphenyl | 87.0 | 137–138 |

Alternative Routes and Comparative Analysis

Grignard-Based Alkylation

Patent CN101265188A describes Grignard reactions for ethyl 2-oxy-4-phenylbutyrate, suggesting potential parallels for benzyloxazole synthesis. However, this method focuses on aliphatic esters and lacks direct applicability to heterocyclic systems.

Mechanistic Insights and Reaction Optimization

Diazotization Mechanism

The conversion of the primary amine (1) to sulfonyl chloride (2) proceeds via:

-

Diazonium ion formation (NaNO₂/HCl).

-

Sulfur dioxide insertion (SOCl₂/CuCl).

Side Reactions :

-

Elevated temperatures (>0°C) promote diazonium decomposition, reducing yield.

-

Incomplete SOCl₂ quenching leads to residual acidity, complicating purification.

Coupling Reaction Dynamics

Pyridine acts as both a base and nucleophilic catalyst, facilitating the displacement of chloride from the sulfonyl intermediate. The reaction follows second-order kinetics, dependent on the concentration of both sulfonyl chloride and amine.

Scalability and Industrial Relevance

The two-step method is scalable, with demonstrated yields >85% in multi-gram syntheses. Key considerations for industrial adoption include:

-

Cost Efficiency : SOCl₂ and CuCl are inexpensive, but NaNO₂ requires careful handling due to explosivity.

-

Purification : Column chromatography remains a bottleneck; solvent recycling or crystallization alternatives are under investigation.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-benzyloxazole-4-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via regiocontrolled halogenation followed by palladium-catalyzed coupling reactions. For example, ethyl 2-chlorooxazole-4-carboxylate can be functionalized with benzyl groups using Suzuki-Miyaura coupling. Optimization involves varying catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), and solvents (toluene/water mixtures) to improve yields. Reaction monitoring via TLC and purification by flash chromatography (EtOAc/hexane) are critical .

- Data Example :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | Toluene/H₂O | 78 |

| PdCl₂(dppf) | DMF/H₂O | 65 |

Q. How is this compound characterized structurally?

- Methodological Answer : X-ray crystallography is the gold standard. For example, hydrogen bonding patterns and dihedral angles between aromatic rings can be resolved using SHELX software for refinement . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyl proton shifts at δ 7.2–7.4 ppm).

- IR : Carboxylate C=O stretches near 1700 cm⁻¹ and oxazole ring vibrations at 1600–1650 cm⁻¹ .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, electrostatic potentials, and charge distribution. Basis sets like 6-31G(d,p) are used for geometry optimization. For instance, exact exchange terms in functionals improve accuracy for atomization energies (average error <2.4 kcal/mol) .

- Data Example :

| Property | B3LYP/6-31G(d,p) | Experimental |

|---|---|---|

| HOMO-LUMO (eV) | 4.2 | 4.1 |

| Dipole Moment (D) | 3.5 | 3.4 |

Q. How should researchers resolve contradictions in spectral data during structure validation?

- Methodological Answer : Cross-validate using multiple techniques:

- X-ray vs. NMR : If crystallographic data conflicts with NMR (e.g., unexpected diastereomers), re-examine solvent effects or dynamic processes (e.g., rotamers).

- SHELX Refinement : Use R-factor convergence (<5%) and residual density maps to confirm atomic positions .

- Case Study : In Ethyl 4-benzamido-5-phenyl-triazole-3-carboxylate, intramolecular H-bonding (N–H⋯O) observed in XRD was absent in solution NMR due to solvent disruption .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Stepwise Optimization : Isolate intermediates (e.g., ethyl 2-chlorooxazole-4-carboxylate) to minimize side reactions.

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency.

- Inert Conditions : Use Schlenk lines for air-sensitive steps (e.g., Grignard additions) .

Data Analysis & Application Questions

Q. How can researchers leverage this compound in drug discovery pipelines?

- Methodological Answer :

- SAR Studies : Modify the benzyl group (e.g., electron-withdrawing substituents) to enhance bioactivity. For example, 4-nitrobenzyl analogs show improved antimicrobial activity .

- Docking Studies : Use AutoDock Vina to predict binding affinity against targets (e.g., bacterial enzymes). Validate with MIC assays .

Q. What are common pitfalls in scaling up lab-scale syntheses of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。